1-(1,4-Dihydroxy-2-naphthyl)ethanone 1-(1,4-Dihydroxy-2-naphthyl)ethanone 2-Mc-1,4-NHQ is an inhibitor of the Cdc42-PBD interaction that blocks the association of Cdc42 with the PBD.
Brand Name: Vulcanchem
CAS No.: 40420-48-2
VCID: VC0515935
InChI: InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3
SMILES: CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

1-(1,4-Dihydroxy-2-naphthyl)ethanone

CAS No.: 40420-48-2

Cat. No.: VC0515935

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(1,4-Dihydroxy-2-naphthyl)ethanone - 40420-48-2

Specification

CAS No. 40420-48-2
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 1-(1,4-dihydroxynaphthalen-2-yl)ethanone
Standard InChI InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3
Standard InChI Key CKLPUCARSNJTSJ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Canonical SMILES CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

1-(1,4-Dihydroxy-2-naphthyl)ethanone (CAS: 40420-48-2) is systematically named according to IUPAC conventions, reflecting its naphthalene backbone substituted with hydroxyl groups at positions 1 and 4 and an acetyl group at position 2. Alternative designations include 2-acetyl-1,4-naphthalenediol and 1-(1,4-dihydroxy-naphthyl)-ethanone, with synonyms such as 2-acetylnaphthalene-1,4-diol and 1,4-dihydroxy-2-acetylnaphthalene frequently appearing in literature . The compound’s molecular formula, C₁₂H₁₀O₃, corresponds to a molecular weight of 202.206 g/mol, as confirmed by high-resolution mass spectrometry .

Physicochemical Properties

The compound’s physical and chemical properties are summarized in Table 1, derived from experimental datasets .

Table 1: Physicochemical Properties of 1-(1,4-Dihydroxy-2-naphthyl)ethanone

PropertyValue
Molecular Weight202.206 g/mol
Density1.33 g/cm³
Boiling Point434.7°C at 760 mmHg
Flash Point230.8°C
LogP (Partition Coefficient)2.45
Exact Mass202.063 g/mol
PSA (Polar Surface Area)57.53 Ų

The relatively high boiling point and flash point indicate thermal stability, making the compound suitable for high-temperature applications. Its logP value of 2.45 suggests moderate lipophilicity, balancing solubility in polar solvents like water (enhanced by hydroxyl groups) and organic solvents such as ethanol or dimethyl sulfoxide . The polar surface area of 57.53 Ų, calculated from hydroxyl and carbonyl contributions, further supports its potential for forming hydrogen bonds in biological systems .

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